A-484954

eEF2K inhibition target validation phosphorylation assay

Researchers face eEF2K target validation challenges due to NH125’s false-positive eEF2 phosphorylation. A-484954 is the definitive ATP-competitive eEF2K inhibitor (IC₅₀ 280 nM) with minimal off-target kinase activity. • Reliably reduces p-eEF2 at 10-100 µM without confounding cytotoxicity. • Validated in vivo at 2.5 mg/kg/day for cardiovascular studies. • ≥98% purity, 36-month stability at -20°C, ships ambient.

Molecular Formula C13H15N5O3
Molecular Weight 289.29 g/mol
CAS No. 142557-61-7
Cat. No. B1664232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-484954
CAS142557-61-7
Synonyms7-amino-1-cyclopropyl-3-ethil-2,4-dioxo-1,2,3,4-tetrahydropyrido(2,3-d)-pyrimidine-6-carboxamide
A-484954
Molecular FormulaC13H15N5O3
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N
InChIInChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19)
InChIKeyHWODCHXORCTEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-484954 (CAS 142557-61-7): A Highly Selective Eukaryotic Elongation Factor-2 Kinase (eEF2K) Inhibitor for Validated Target Engagement Studies


A-484954 (7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide) is a cell-permeable pyrido-pyrimidinedione derivative that acts as a highly potent and selective ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF2K) . It inhibits eEF2K with an IC₅₀ of 280 nM in enzymatic assays and exhibits very little activity against a broad panel of serine/threonine and protein tyrosine kinases . This compound is widely used as a chemical probe to dissect eEF2K-specific signaling pathways without the confounding off-target effects associated with earlier-generation eEF2K inhibitors [1].

Workflow
eEF2K pathway inhibition and target engagement studies
Selection
Cell-permeable ATP-competitive probe with minimal off-target kinase activity
Use Context
Reported eEF2K-selective chemical probe for cellular and in vivo model studies

Why A-484954 Cannot Be Replaced by Generic eEF2K Inhibitors Like NH125


A-484954 is not interchangeable with other eEF2K inhibitors due to critical differences in target engagement specificity and functional outcomes. The widely used but mischaracterized inhibitor NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide) paradoxically increases eEF2 phosphorylation in cells and acts as a colloidal aggregator in vitro, leading to false-positive results [1]. In contrast, A-484954 reliably inhibits eEF2K and reduces eEF2 phosphorylation as expected for a true eEF2K inhibitor [2]. Furthermore, A-484954 exhibits minimal off-target kinase activity compared to pan-kinase inhibitors, ensuring that observed biological effects can be confidently attributed to eEF2K inhibition .

A-484954
Reliable eEF2K inhibition
Reduces eEF2 phosphorylation; minimal off-target kinase activity reported.
NH125 (generic inhibitor)
Paradoxical eEF2K artifact
May increase eEF2 phosphorylation and acts as colloidal aggregator, leading to false-positive results.
A-484954
eEF2K-selective
Very little activity against a broad panel of Ser/Thr and Tyr kinases.
NH125 / pan-kinase inhibitors
Promiscuous kinase inhibition
Inhibits multiple kinases (PKC, PKA, CaMKII), confounding target attribution.

A-484954 Quantitative Differentiation: Head-to-Head Evidence vs. NH125 and Kinase Panels


Direct Comparison: A-484954 Inhibits eEF2 Phosphorylation While NH125 Paradoxically Increases It

In PC3 prostate cancer cells, NH125 (10 μM, 4 h) induced a marked increase in phosphorylated eEF2 (peEF2) levels, whereas A-484954 (10–100 μM, 4 h) inhibited peEF2 in a concentration-dependent manner, confirming its expected mechanism as a true eEF2K inhibitor [1]. This functional dichotomy is critical: NH125's anticancer activity correlates with induction of eEF2 phosphorylation, not inhibition of eEF2K, rendering it unsuitable for eEF2K target validation studies [2].

eEF2 phosphorylation effect
Head-to-head
A-484954 reduces peEF2; NH125 increases peEF2 in PC3 cells (10–100 µM, 4 h)
Supports eEF2K target engagement assay context
Western blot analysis; functional dichotomy critical for target validation
eEF2K inhibition target validation phosphorylation assay

Enzymatic Potency and Mechanism: A-484954 IC₅₀ 280 nM vs. NH125 IC₅₀ 18 µM (64-fold Difference)

A-484954 inhibits eEF2K with an IC₅₀ of 280 nM in a standard enzymatic assay . In contrast, NH125 was found to be a weak inhibitor of eEF2K under identical assay conditions, with an IC₅₀ of 18 ± 0.25 µM and a Hill coefficient of 3.7, indicative of colloidal aggregation artifacts rather than specific kinase inhibition [1].

eEF2K enzymatic IC₅₀
Head-to-head
A-484954 IC₅₀ = 280 nM; NH125 IC₅₀ = 18,000 nM (64-fold difference)
Supports lower-concentration target engagement study fit
In vitro kinase assay; NH125 Hill coefficient 3.7 suggests aggregation artifact
kinase inhibition IC₅₀ ATP-competitive

Kinase Selectivity: A-484954 Exhibits Minimal Activity Against a Broad Panel of Ser/Thr and Tyr Kinases

A-484954 demonstrates high specificity for eEF2K, exhibiting 'very little activity' against a broad panel of serine/threonine and protein tyrosine kinases . In contrast, NH125 inhibits multiple kinases including ERK2, TRPM7, protein kinase C (IC₅₀ 7.5 µM), protein kinase A (IC₅₀ 80 µM), and CaMKII (IC₅₀ 100 µM) [1].

Kinase selectivity profile
Cross-study
A-484954: minimal Ser/Thr/Tyr kinase activity; NH125 inhibits PKC, PKA, CaMKII, ERK2, TRPM7
Supports eEF2K-selective pathway interpretation
Selectivity data from enzymatic panels; NH125 IC₅₀ values up to 7.5 µM for PKC
kinase selectivity off-target profiling chemical probe

Anti-Proliferative Activity: A-484954 Does Not Inhibit Cancer Cell Growth, Unlike NH125's Artifactual Cytotoxicity

At concentrations that effectively inhibit eEF2K activity (10–100 μM), A-484954 has no significant effect on the proliferation of multiple cancer cell lines (PC3, H1299, HeLa, H460, C6) . In contrast, NH125 displays potent anti-proliferative activity that correlates with induction of eEF2 phosphorylation, not inhibition of eEF2K, demonstrating that its cytotoxicity is eEF2K-independent and artifactual [1].

Cancer cell proliferation
Head-to-head
A-484954: little effect up to 100 µM; NH125: potent anti-proliferative (eEF2K-independent)
Supports eEF2K signaling study without cytotoxicity confound
PC3, H1299, HeLa, H460, C6 lines; NH125 activity linked to peEF2 induction
cancer cell viability proliferation phenotypic screen

In Vivo Efficacy: A-484954 Attenuates Pulmonary Arterial Hypertension and Lowers Blood Pressure in Rodent Models

Chronic intraperitoneal administration of A-484954 (2.5 mg/kg/day for 14 days) significantly inhibited monocrotaline (MCT)-induced pulmonary arterial (PA) hypertrophy and fibrosis in rats, as well as MCT-induced NOX1 expression, ROS generation, and MMP-2 activation . In spontaneously hypertensive rats, A-484954 (122 µg/kg) inhibited norepinephrine-induced blood pressure elevation and induced vasorelaxation [1]. NH125 has not been validated in these cardiovascular models.

In vivo cardiovascular models
Class-level inference
A-484954 (2.5 mg/kg/day i.p.) attenuates MCT-induced PA remodeling; NH125 lacks comparable data
Supports cardiovascular model-response context
Rat models; NH125 in vivo pharmacology undefined; data to verify
pulmonary hypertension cardiovascular in vivo pharmacology

Purity and Stability: A-484954 Offers ≥98% Purity and Defined Storage Conditions for Reproducible Results

Commercial A-484954 is supplied at ≥98% purity (HPLC) as an off-white powder [1]. Lyophilized powder is stable for 36 months at -20°C; reconstituted stock solutions in DMSO are stable for up to 3 months at -20°C . These specifications ensure batch-to-batch consistency in enzymatic and cellular assays.

Purity & stability
Supplier data
≥98% HPLC purity; 36-month powder stability at -20°C; 3-month DMSO solution stability
Supports batch-to-batch consistency for reproducible assays
Defined storage conditions; NH125 purity data inconsistently reported
chemical purity stability reproducibility

Optimal Use Cases for A-484954 Based on Validated Quantitative Differentiation


Target Validation Studies Requiring eEF2K-Specific Inhibition

A-484954 is the definitive tool for confirming eEF2K-dependent phenotypes. Unlike NH125, which induces off-target eEF2 phosphorylation and acts as a colloidal aggregator, A-484954 reliably reduces peEF2 levels in cells and exhibits minimal cross-reactivity with other kinases [1]. Use A-484954 at 10–100 µM in serum-free conditions to inhibit eEF2K without affecting cell viability .

Cardiovascular Disease Models: Pulmonary Hypertension and Blood Pressure Regulation

For in vivo studies of eEF2K in cardiovascular pathophysiology, A-484954 (2.5 mg/kg/day i.p.) effectively attenuates MCT-induced pulmonary arterial remodeling and reduces blood pressure in hypertensive rats [1]. NH125 lacks validated efficacy in these models and should not be substituted .

Cancer Cell Signaling Studies Disentangling eEF2K from Direct Cytotoxicity

In cancer biology research, A-484954 enables dissection of eEF2K-mediated signaling pathways without confounding anti-proliferative effects. At concentrations up to 100 µM, A-484954 does not inhibit growth of multiple cancer cell lines (PC3, H1299, HeLa), whereas NH125's potent cytotoxicity is eEF2K-independent and obscures true target biology [1]. Pair A-484954 with eEF2K siRNA for orthogonal validation .

Biochemical and Structural Studies of eEF2K

A-484954 is the gold-standard ATP-competitive inhibitor for structural biology studies of eEF2K, including co-crystallization with the eEF2K catalytic domain [1]. Its high purity (≥98%) and defined stability (36 months at -20°C) ensure reproducible biochemical and biophysical assays .

Application
Selection Property
Validation Focus
eEF2K target engagement studies
Selective eEF2K inhibition with minimal off-target kinase activity
Reduction of eEF2 phosphorylation in cellular models
Cardiovascular disease model research
In vivo eEF2K inhibition in rodent pulmonary hypertension and hypertension models
MCT-induced pulmonary artery remodeling and blood pressure endpoints
Cancer cell signaling pathway analysis
Lack of direct cytotoxicity at eEF2K-inhibitory concentrations
eEF2K-dependent signaling readouts without proliferation confound
Biochemical and structural biology
High-purity ATP-competitive inhibitor with defined stability
Co-crystallization and reproducible enzymatic assays

Technical Documentation Hub

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34 linked technical documents
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